molecular formula C13H14OS B13575345 2-(5-Phenylthiophen-2-yl)propan-2-ol CAS No. 1665-37-8

2-(5-Phenylthiophen-2-yl)propan-2-ol

Cat. No.: B13575345
CAS No.: 1665-37-8
M. Wt: 218.32 g/mol
InChI Key: FJUJUBFRSWSLAB-UHFFFAOYSA-N
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Description

2-(5-Phenylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring substituted with a phenyl group and a hydroxyl group attached to a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylthiophen-2-yl)propan-2-ol typically involves the reaction of 5-phenylthiophene with a suitable propan-2-ol derivative under controlled conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-Phenylthiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenyl and thiophene rings contribute to the compound’s stability and electronic properties, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenylthiophen-2-yl)propan-2-ol is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1665-37-8

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)propan-2-ol

InChI

InChI=1S/C13H14OS/c1-13(2,14)12-9-8-11(15-12)10-6-4-3-5-7-10/h3-9,14H,1-2H3

InChI Key

FJUJUBFRSWSLAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)C2=CC=CC=C2)O

Origin of Product

United States

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